molecular formula C13H8N2O3 B2917721 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione CAS No. 1854670-44-2

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione

Cat. No. B2917721
CAS RN: 1854670-44-2
M. Wt: 240.218
InChI Key: OWNKBSYSJRIRSI-UHFFFAOYSA-N
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Description

“2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is a compound that is part of the isoindoline-1,3-dione derivatives, commonly known as phthalimides . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .


Molecular Structure Analysis

The molecular formula of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is C13H8N2O3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Reactions of different tetraynes with various substituted imidazoles and oxygen afforded the 4-phenyl-5- (phenylethynyl)-7,8-dihydrocyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-dione cores in excellent yields .


Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is 240.21 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of pharmaceuticals. Its reactivity allows for the creation of diverse derivatives that can be tailored for specific therapeutic activities. The isoindoline nucleus is particularly significant in the development of novel drugs .

Herbicides

Researchers have explored the use of this compound in the development of herbicides. Its ability to interfere with certain biological pathways in plants makes it a candidate for controlling weed growth in agricultural settings .

Colorants and Dyes

Due to its chromophoric properties, this compound is used in the synthesis of colorants and dyes. It can be incorporated into various materials to impart color through stable chemical bonds .

Polymer Additives

The compound’s structural features make it suitable for use as an additive in polymers. It can enhance the physical properties of polymers, such as durability and resistance to degradation .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing complex organic molecules. Its versatility in reactions makes it a valuable tool for chemists .

Photochromic Materials

The compound has applications in the development of photochromic materials. These materials change color when exposed to light, which is useful in various technologies, such as smart windows and optical data storage .

Antipsychotic Agents

Studies have shown that derivatives of this compound can modulate dopamine receptors, suggesting potential use as antipsychotic agents. This application is particularly relevant in the treatment of disorders like schizophrenia .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by derivatives of this compound indicates a potential application in the treatment of Alzheimer’s disease. This neurodegenerative disorder is characterized by the accumulation of amyloid plaques, and compounds that can prevent this process are of great interest .

Future Directions

The future directions for “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” could involve further exploration of its potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

properties

IUPAC Name

2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKBSYSJRIRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione

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